

An In-depth Technical Guide to α -D-Glucose-

$^{13}\text{C}_6,\text{d}_7$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-glucose-13C6,d7

Cat. No.: B15138392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ is a stable isotope-labeled form of glucose, a ubiquitous monosaccharide that serves as a primary energy source for most living organisms.^[1] In this labeled variant, all six carbon atoms are substituted with the heavy isotope carbon-13 (^{13}C), and seven hydrogen atoms are replaced with deuterium (^2H or D).^{[2][3]} This dual labeling creates a distinct mass shift, rendering it an invaluable tool for researchers to trace the metabolic fate of glucose in biological systems with high precision and without the complications of radioactivity.^{[1][2]} Its primary application lies in metabolic research, particularly in the fields of oncology, diabetes, neurobiology, and drug development, where it is used to quantify metabolic fluxes and understand cellular bioenergetics.^{[1][4]}

Core Properties and Specifications

The key physicochemical properties of α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ are summarized in the table below. This quantitative data is essential for experimental design, including the preparation of stock solutions and media for cell culture or in vivo studies.

Property	Value	References
Molecular Formula	$^{13}\text{C}_6\text{H}_5\text{D}_7\text{O}_6$	[1] [5]
Molecular Weight	193.15 g/mol	[1] [5]
CAS Number	201417-01-8	[1] [5]
Chemical Purity	≥98%	[1] [5] [6]
Isotopic Purity (^{13}C)	≥99 atom %	[1] [5] [7]
Isotopic Purity (D)	97-98 atom %	[1] [5]
Appearance	White to off-white powder	[1] [5] [7]
Melting Point	150-152 °C	[1] [5]
Solubility	Soluble in water	[1] [5] [7]
Optical Activity	$[\alpha]_{25}/D +52.0^\circ$, c = 2 in H_2O (trace NH_4OH)	[5] [7]
Storage	Room temperature, protected from light and moisture.	[1] [5] [6]

Applications in Research and Drug Development

The use of α -D-Glucose- $^{13}\text{C}_6\text{D}_7$ as a tracer allows for the precise tracking and quantification of glucose metabolism through various interconnected biochemical pathways.

- Metabolic Flux Analysis (MFA): This is a cornerstone application where the incorporation of ^{13}C from labeled glucose into downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)[\[4\]](#) This allows for the calculation of the rates (fluxes) of reactions in central carbon metabolism, providing a detailed picture of cellular metabolic activity.[\[8\]](#)
- Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect.[\[1\]](#) α -D-Glucose- $^{13}\text{C}_6\text{D}_7$ is instrumental in studying these metabolic shifts, identifying potential therapeutic targets, and evaluating the efficacy of drugs that target cancer metabolism.[\[9\]](#)

- Diabetes and Obesity Research: This labeled glucose is used in both preclinical and clinical settings to assess insulin sensitivity, glucose homeostasis, and the hormonal regulation of glucose uptake and metabolism.[1]
- Neurobiology: As the brain's primary energy source is glucose, isotope tracing studies with α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ help to elucidate the metabolic pathways that support neuronal activity and how these are affected in neurological disorders.[1]
- Drug Development: In the development of new therapeutic agents, particularly those targeting metabolic pathways, α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ can be used to determine the mechanism of action and to assess the on-target and off-target metabolic effects of a compound.[4][9] It can also be used as an internal standard for quantitative analysis.[10]

Key Metabolic Pathways Traced by α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$

The journey of the labeled carbon and deuterium atoms from α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ can be followed through several key metabolic pathways.

Glycolysis

The initial breakdown of glucose occurs in the cytoplasm via glycolysis. The six-carbon glucose molecule is converted into two three-carbon pyruvate molecules. The ^{13}C labels from glucose are conserved throughout this pathway, allowing researchers to trace the carbon backbone into pyruvate.

[Click to download full resolution via product page](#)

Figure 1: Simplified Glycolytic Pathway Traced by Labeled Glucose.

Tricarboxylic Acid (TCA) Cycle

Pyruvate generated from glycolysis can be further metabolized in the mitochondria. It is first converted to Acetyl-CoA, which then enters the TCA cycle (also known as the Krebs cycle). The ¹³C labels from pyruvate are incorporated into the intermediates of the TCA cycle, providing insights into mitochondrial respiration and biosynthesis.

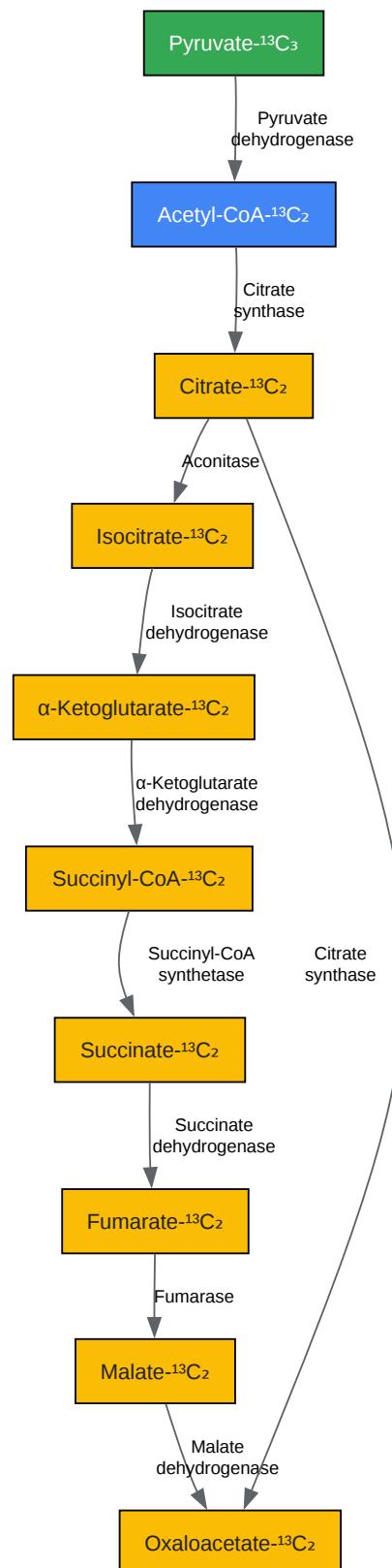
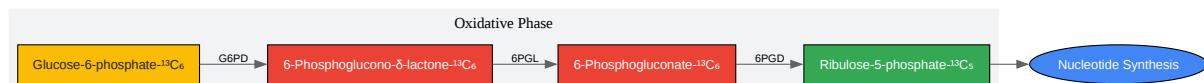


[Click to download full resolution via product page](#)

Figure 2: The Tricarboxylic Acid (TCA) Cycle.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is another crucial route for glucose metabolism that runs parallel to glycolysis. It is a primary source of NADPH, which is essential for redox balance and reductive biosynthesis, and produces precursors for nucleotide synthesis. The deuterium labeling in α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ is particularly useful for tracing redox metabolism and the activity of the PPP.[9]

[Click to download full resolution via product page](#)

Figure 3: The Oxidative Phase of the Pentose Phosphate Pathway.

Experimental Protocols

The successful application of α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ requires meticulous experimental design and execution. Below are generalized methodologies for key experiments.

I. In Vitro Stable Isotope Tracing in Cell Culture

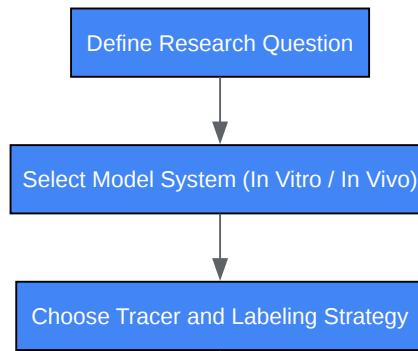
This protocol outlines the general steps for a stable isotope tracing experiment in cultured cells.

- Cell Culture and Media Preparation:
 - Culture cells to the desired confluence in standard growth medium.
 - Prepare a labeling medium by supplementing glucose-free medium with a known concentration of α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ (typically in the range of 5.5 to 10 mM).[9] It is also recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[9]
- Isotopic Labeling:

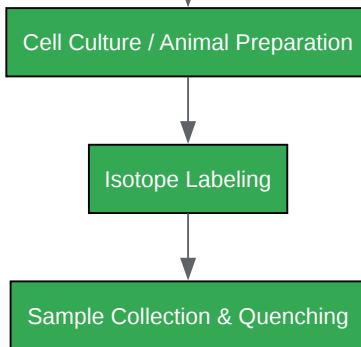
- Aspirate the standard growth medium from the cells.
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[9]
- Add the prepared labeling medium to the cells and incubate for a duration sufficient to approach isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is often several hours.[9]
- Metabolite Extraction:
 - To halt metabolic activity, rapidly aspirate the labeling medium.
 - Wash the cells with ice-cold PBS.[5]
 - Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.[5]
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[5]
 - Vortex the samples and incubate on ice to precipitate proteins.[5]
 - Centrifuge the samples at high speed to pellet the precipitated proteins.[11]
 - Carefully collect the supernatant containing the metabolites.[11]
- Sample Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The extracted metabolites are then analyzed by LC-MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.
 - Alternatively, NMR spectroscopy can be employed to determine the specific positions of the ¹³C labels within the metabolite molecules.[4]

II. In Vivo Stable Isotope Tracing in Animal Models

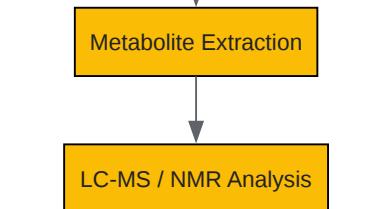
This protocol provides a general framework for in vivo metabolic tracing studies.

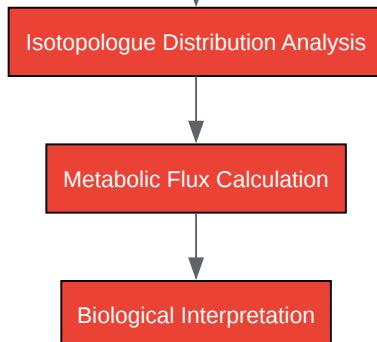

- Animal Acclimation and Diet:

- Acclimate the animals to the experimental conditions.
- The diet prior to the experiment should be controlled to regulate endogenous glucose levels.
- Tracer Administration:
 - α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ can be administered through various routes, including oral gavage, intraperitoneal injection, or intravenous infusion.[2] A continuous infusion is often preferred to achieve a steady-state enrichment of the tracer in the plasma.[2]
- Sample Collection:
 - At specified time points, collect blood samples to monitor the enrichment of the tracer in the plasma.
 - At the end of the experiment, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.
- Metabolite Extraction and Analysis:
 - Metabolites are extracted from the tissues using appropriate protocols, similar to those for cell culture.
 - The isotopic enrichment in the metabolites is then determined by MS or NMR analysis.


Experimental Workflow Visualization

The general workflow for a stable isotope tracer experiment, from planning to data analysis, is depicted below.


Phase 1: Experimental Design


Phase 2: Experiment Execution

Phase 3: Analysis

Phase 4: Data Interpretation

[Click to download full resolution via product page](#)

Figure 4: General Workflow for a Stable Isotope Tracer Experiment.

Conclusion

α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ is a powerful and versatile tool for researchers and scientists in the field of metabolic research.^[1] Its stable isotopic labels provide a safe and precise method for tracing the fate of glucose through complex biochemical networks.^[1] The ability to quantify metabolic fluxes offers profound insights into the metabolic reprogramming that occurs in various physiological and pathological states, thereby accelerating research in numerous disease areas and aiding in the development of novel therapeutics.^{[1][9]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. D-Glucose (U- ^{14}C 99%; 1,2,3,4,5,6,6-D 97%) Cambridge Isotope Laboratories, CDLM-3813-5 [isotope.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138392#what-is-alpha-d-glucose-13c6-d7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com